molecular formula C11H13NO3 B1442549 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 1249049-37-3

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Número de catálogo: B1442549
Número CAS: 1249049-37-3
Peso molecular: 207.23 g/mol
Clave InChI: ZUFHBIONPYXSHS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a polycyclic compound featuring a partially hydrogenated quinoline backbone with a methyl substituent at position 6, a ketone group at position 2, and a carboxylic acid moiety at position 3. The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications, as evidenced by its availability in research catalogs with high purity (95%) and CAS number 1249049-37-3 . Its ethyl ester derivative (CAS 1170812-59-5, C${13}$H${17}$NO$_3$) is also widely used in synthetic workflows .

Mecanismo De Acción

Target of Action

It has been found that similar compounds interact with dna .

Mode of Action

Related compounds have been found to interact with dna mainly through intercalation . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, causing distortion to the normal shape of the DNA molecule and interfering with its function.

Result of Action

Similar compounds have been found to cause cell arrest in the s phase according to flow cytometry .

Análisis Bioquímico

Biochemical Properties

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with histone lysine methyltransferase EZH2, which is crucial in regulating gene expression through histone modification . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with EZH2 can lead to changes in the expression of genes involved in cell proliferation and differentiation . Additionally, it may impact metabolic pathways by altering the activity of key enzymes involved in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. This compound has been shown to inhibit EZH2, resulting in decreased methylation of histone proteins and subsequent changes in gene expression . These molecular interactions are critical for understanding the compound’s role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been identified, indicating the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic flux and metabolite levels. For instance, its interaction with EZH2 affects the methylation status of histone proteins, which in turn influences metabolic pathways related to gene expression and cellular metabolism . Understanding these interactions is crucial for elucidating the compound’s role in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution is essential for its biological activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules . The localization of the compound is critical for its activity and function, as it needs to be in the right place at the right time to exert its effects.

Actividad Biológica

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS No. 1249049-37-3) is a compound with notable biological activity. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₃NO₃
  • Molecular Weight : 207.23 g/mol
  • Structure : The compound features a hexahydroquinoline core with a carboxylic acid and a ketone functional group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The methods may include cyclization reactions that form the quinoline structure followed by functional group modifications to introduce the carboxylic acid and methyl groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells:

Cell Line IC50 (µM) Selectivity
HCT-15 (Colon)5.0High
A549 (Lung)4.0High
A375 (Melanoma)3.5Very High
HEK293 (Normal)>50Low

These findings suggest that the compound may induce apoptosis specifically in cancer cells through mitochondrial pathways .

The mechanism by which this compound exerts its effects appears to involve the modulation of cellular signaling pathways associated with apoptosis and cell proliferation. It has been observed to influence mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways in cancer cells .

Case Studies

A notable study investigated the effects of this compound on human melanoma cells (A375). The results indicated that treatment with this compound resulted in significant reductions in cell viability and induced markers of apoptosis such as caspase activation and PARP cleavage. The study concluded that the compound could be a promising candidate for further development in melanoma therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid?

  • Methodology :

  • Multicomponent reactions : Utilize 3-amino-5,5-dimethylcyclohex-2-enone and aroyl-2,4-dioxobutane acids under reflux in ethanol, yielding 70–85% via cyclocondensation .
  • Catalytic cyclization : Employ BF₃·Et₂O as a Lewis acid catalyst for ring closure, enhancing regioselectivity and reducing side products .
  • Ester hydrolysis : Synthesize ethyl ester precursors (e.g., ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate) followed by alkaline hydrolysis to yield the carboxylic acid derivative .

Q. How can spectroscopic techniques characterize the structural features of this compound?

  • NMR : Confirm the hexahydroquinoline scaffold via ¹H NMR (δ 1.2–2.8 ppm for methyl and cyclohexene protons) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) .
  • Mass spectrometry : Validate molecular weight (C₁₁H₁₃NO₃; theoretical MW 231.25) using ESI-MS or MALDI-TOF .
  • IR spectroscopy : Identify carboxylic acid O-H stretches (2500–3300 cm⁻¹) and carbonyl vibrations (1650–1750 cm⁻¹) .

Q. What is the reactivity profile of the carboxylic acid group in this compound?

  • Esterification : React with ethanol/H₂SO₄ to form ethyl esters, useful for solubility studies or derivatization .
  • Amide formation : Couple with amines (e.g., benzylamine) using EDC/NHS in DMF, enabling functionalization for bioactivity screens .
  • Metal coordination : Chelate with transition metals (e.g., Cu²⁺) in aqueous ethanol, assessed via UV-Vis titration (λ shift at 250–300 nm) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. null effects)?

  • Dose-dependent assays : Re-evaluate activity using gradient concentrations (1–100 µM) in standardized MIC (Minimum Inhibitory Concentration) protocols .
  • Assay variability : Compare results across models (e.g., E. coli vs. S. aureus) and adjust culture conditions (pH, temperature) to identify strain-specific effects .
  • Metabolite interference : Perform LC-MS to detect degradation products in bioassay media that may mask activity .

Q. What strategies optimize the design of analogs for enhanced pharmacokinetic properties?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -Cl, -F) at position 6 to improve membrane permeability, guided by LogP calculations (e.g., ChemAxon) .
  • Prodrug synthesis : Convert the carboxylic acid to methyl esters for increased oral bioavailability, followed by enzymatic hydrolysis studies in simulated gastric fluid .
  • SAR studies : Compare analogs (e.g., 4-aryl vs. alkyl substitutions) using molecular docking (AutoDock Vina) to correlate binding affinity with target enzymes (e.g., DNA gyrase) .

Q. How to validate antihypoxic activity in vivo using normobaric hypoxia models?

  • Animal models : Administer 10–50 mg/kg doses to mice in a hypoxia chamber (5% O₂, 5% CO₂), monitoring survival time and lactate dehydrogenase (LDH) levels .
  • Biomarker analysis : Quantify HIF-1α expression in liver tissue via Western blot to assess hypoxia pathway modulation .
  • Control groups : Include positive controls (e.g., acetazolamide) and vehicle-treated cohorts to normalize inter-experimental variability .

Q. Notes

  • Avoid ester derivatives from non-peer-reviewed sources (e.g., BenchChem ).
  • For synthetic protocols, prioritize catalytic methods (BF₃·Et₂O ) over harsh conditions to preserve stereochemistry.
  • Cross-validate bioactivity findings using orthogonal assays (e.g., enzymatic vs. whole-cell models) .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The pharmacological and physicochemical properties of hexahydroquinoline derivatives are highly sensitive to structural modifications. Below, we compare the target compound with its analogs, focusing on substituent effects, synthesis strategies, and biological activities.

Substituent Variations at Position 6

  • Molecular weight (estimated as C${11}$H${13}$NO$_3$): 223.23 g/mol.
  • 6-(Propan-2-yl) Analog: Substitution with an isopropyl group (C${13}$H${17}$NO$_3$, MW 235.28) increases steric bulk and lipophilicity, which may influence receptor binding kinetics .

Functional Group Modifications

  • Ethyl Ester Derivative: Ethyl 6-methyl-2-oxo-hexahydroquinoline-3-carboxylate (C${13}$H${17}$NO$_3$) is a prodrug form, improving solubility in organic solvents for synthetic applications .
  • 4-Hydroxy Anilides : Replacement of the carboxylic acid with an anilide group (e.g., 1-furfuryl-4-hydroxy-2-oxo derivatives) shifts pharmacological activity toward antitubercular effects, with MIC values as low as 0.5 µg/mL against Mycobacterium tuberculosis .

Aromatic Substitution Patterns

  • Chlorophenyl-Trifluoromethyl Derivative: 4-(4-Chlorophenyl)-2-methyl-5-oxo-7-trifluoromethyl-hexahydroquinoline-3-carboxylic acid ethyl ester (C${20}$H${19}$ClF$3$NO$3$, MW 413.82) exhibits a higher melting point (258–259°C) due to enhanced crystallinity from halogen substituents. Its $^{1}$H NMR (CDCl$_3$) shows distinct aromatic proton signals at δ 6.77 (d, J = 8.4 Hz) and 7.28 (d, J = 8.4 Hz), reflecting the chlorophenyl group’s influence .

Pharmacological Activity Trends

Compound Class Key Substituents Biological Activity Notable Findings References
6-Methyl-2-oxo-hexahydroquinoline Methyl (C6), carboxylic acid Broad-spectrum antimicrobial Under evaluation for CNS activity
1-Furfuryl Anilides Furfuryl (N1), anilide (C3) Antitubercular MIC: 0.5–2.0 µg/mL
Chlorophenyl-Trifluoromethyl Cl, CF$_3$, ethyl ester Cytotoxic (A431 cancer cells) IC$_{50}$: 12 µM
6,6-Difluoro Difluoro (C6) Enhanced metabolic stability Improved pharmacokinetics

Propiedades

IUPAC Name

6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-6-2-3-9-7(4-6)5-8(11(14)15)10(13)12-9/h5-6H,2-4H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFHBIONPYXSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.